![molecular formula C14H11N3O5 B2561702 1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea CAS No. 1820639-05-1](/img/structure/B2561702.png)
1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea
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Description
1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea, also known as BNPPU, is an organic compound with the molecular formula C14H11N3O5 . It has a molecular weight of 301.26 . The compound has gained interest in recent years due to its potential applications.
Synthesis Analysis
A practically simple, mild, and efficient method has been developed for the synthesis of N-substituted ureas by nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent . This methodology has been found suitable for gram-scale synthesis of molecules having commercial application in large volumes .Molecular Structure Analysis
The InChI code for 1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea is 1S/C14H11N3O5/c18-12-7-6-10 (17 (21)22)8-11 (12)15-14 (20)16-13 (19)9-4-2-1-3-5-9/h1-8,18H, (H2,15,16,19,20) .Chemical Reactions Analysis
The most common method for the synthesis of N-substituted ureas involves the reaction of isocyanates or carbamoyl chlorides with ammonia . The desired isocyanate and carbamoyl chloride can be generated by the reaction of the corresponding amine with phosgene .Scientific Research Applications
- Anti-Cancer Properties : 1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea exhibits anti-cancer effects. Researchers have investigated its potential as an anti-tumor agent, particularly in the context of specific cancer types .
- Anti-Inflammatory Activity : The compound shows promise as an anti-inflammatory agent. Its ability to modulate inflammatory pathways makes it relevant for drug development .
- Anti-Microbial and Anti-Fungal Effects : Researchers have explored its antimicrobial and antifungal properties. These findings suggest potential applications in treating infectious diseases .
- Benzoxazole Derivatives : 1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea is a valuable starting material for synthesizing benzoxazole derivatives. Benzoxazoles are important heterocyclic compounds with diverse applications in medicinal chemistry, pharmaceuticals, and industry .
- Synthetic Strategies : Researchers have developed well-organized synthetic methodologies for benzoxazole using 2-aminophenol (a precursor of our compound). These strategies involve various reaction conditions, catalysts (including nanocatalysts and metal catalysts), and substrates (aldehydes, ketones, acids, etc.) .
- 1-Benzoxazolyl-o-carboranes : Wu et al. demonstrated a FeCl3-catalyzed aerobic oxidation reaction to synthesize 1-benzoxazolyl-o-carboranes from 2-aminophenol and 1-formyl-o-carborane. These compounds have potential applications in materials science and boron-based materials .
- Functional Materials and Sensors Electrochemical Properties: The nitrophenyl moiety in 1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea may contribute to its electrochemical behavior. Researchers could explore its use in sensors or other functional materials.
Medicinal Chemistry and Drug Discovery
Organic Synthesis and Heterocyclic Chemistry
Materials Science and Catalysis
Carboranes and Boron Chemistry
Bioorganic Chemistry and Enzyme Inhibition
properties
IUPAC Name |
N-[(2-hydroxy-5-nitrophenyl)carbamoyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O5/c18-12-7-6-10(17(21)22)8-11(12)15-14(20)16-13(19)9-4-2-1-3-5-9/h1-8,18H,(H2,15,16,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKHWJCSMOPGTDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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